SB269652 is the first drug-like allosteric modulator of the dopamine D2 receptor (D2R). SB269652 binds in a bitopic manner at one protomer of a D2R dimer and modulates the binding of dopamine at a second protomer. Dr. Roberto Maggio's group at University of L'Aquila first domonstrated the allosteric nature of SB269652. This drug potently (low nanomolar range) abolished specific binding of [(3)H]nemanopride and [(3)H]spiperone to Chinese hamster ovary-transfected D(3) receptors when radioligands were used at 0.2 and 0.5 nM, respectively.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SATA Protein Modifier, or N-Succinimidyl S-Acetylthioacetate, is a protein modification reagent used to convert primary amine groups into protected sulfhydryls (thiol; -SH) for later reaction with sulfhydryl reactive crosslinkers such as Sulfo-SMCC, Sulfo-MBS, etc.
Saterinone is a phosphodiesterase (PDE) III inhibitor with additional alpha 1-blocking properties. It has vasodilating effects in patients with moderate to severe chronic heart failure.
Sativan, also known as sativin, belongs to the class of organic compounds known as 4'-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C4' atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Sativan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sativan is primarily located in the membrane (predicted from logP). Outside of the human body, sativan can be found in pulses. This makes sativan a potential biomarker for the consumption of this food product.
Selective platinum (IV) antitumor agent (IC50 = 2 μM). Lacks cross-resistance with cisplatin (Asc 1398). Active in vivo. Orally active. Satraplatin is an orally available antineoplastic platinum(IV) complex. It is more hydrophobic than cisplatin or oxaliplatin, which reduces transport-determined acquired resistance. Satraplatin also displays less neurotoxicity in rats than cisplatin or tetraplatin. Satraplatin has a favorable toxicity profile and appears to have clinical activity against a variety of malignancies. Satraplatin, also known as JM216 and BMS182751, is a platinum compound that is currently under investigation as one treatment of patients with advanced prostate cancer who have failed previous chemotherapy. It has not yet received approval from the U.S. Food and Drug Administration. First mentioned in the medical literature in 1993, satraplatin is the first orally active platinum-based chemotherapeutic drug; other available platinum analogues—cisplatin, carboplatin, and oxaliplatin—must be given intravenously.
Satratoxin G is a macrocyclic trichothecene mycotoxin that has been found in S. chartarum. It induces cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP) in HL-60 cells when used at a concentration of 40 nM and is cytotoxic to HepG2, Hep-2, Caco-2, A204, U937, and Jurkat cells (IC50s = 2.2-9.7 ng/ml). Intranasal administration of satratoxin G (500 μg/kg) induces apoptosis of olfactory sensory neurons in olfactory epithelium and ethmoid turbinate expression of the genes encoding IL-1α, IL-1β, IL-6, TNF-α, and MIP-2 in mice. Satratoxin G induces lethality in 4 week-old male mice (LD50 = 1.23 mg/kg, i.p.). Satratoxin G is a trichothecene mycotoxin of Stachybotrys chartarum and has been shown to selectively induces apoptosis in olfactory sensory neurons (OSNs) of the nose and brain.